4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine
Description
Properties
IUPAC Name |
4-[6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-14-12-18-17(19-13-14)24-6-4-22(5-7-24)15-2-3-16(21-20-15)23-8-10-25-11-9-23/h2-3,12-13H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXYGDITDZRGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach to 4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves disconnecting the molecule into three primary fragments:
- Pyridazine core (3,6-dichloropyridazine)
- Piperazine-5-methylpyrimidine moiety
- Morpholine substituent
Key disconnections occur at the C-N bonds between pyridazine and piperazine, as well as between piperazine and the 5-methylpyrimidine group. This strategy allows for modular assembly using nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig coupling reactions.
Stepwise Synthetic Routes
Synthesis of 3,6-Dichloropyridazine
The pyridazine core is typically prepared via cyclization of maleic hydrazide under chlorinating conditions:
$$
\text{Maleic hydrazide} + \text{PCl}_5 \xrightarrow{\text{reflux}} 3,6-\text{dichloropyridazine} + \text{byproducts}
$$
Conditions : Phosphorus pentachloride (2.5 eq), toluene, 110°C, 12 h.
Piperazine Functionalization
Preparation of 1-(5-Methylpyrimidin-2-yl)piperazine
The 5-methylpyrimidinyl piperazine intermediate is synthesized via SNAr between 2-chloro-5-methylpyrimidine and piperazine:
$$
\text{2-Chloro-5-methylpyrimidine} + \text{piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} 1-(5-\text{Methylpyrimidin-2-yl})\text{piperazine}
$$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K$$2$$CO$$3$$ (3 eq) |
| Temperature | 80°C |
| Time | 8 h |
| Yield | 78% |
Assembly of Pyridazine-Piperazine Intermediate
3,6-Dichloropyridazine undergoes sequential substitutions:
- First substitution with 1-(5-methylpyrimidin-2-yl)piperazine at position 6:
$$
\text{3,6-Dichloropyridazine} + 1-(5-\text{Methylpyrimidin-2-yl})\text{piperazine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{6-Chloro-3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine}
$$
Catalytic System Comparison :
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)$$_2$$ | Xantphos | 82 |
| Pd$$2$$(dba)$$3$$ | BINAP | 75 |
| NiCl$$_2$$(dppp) | dppp | 68 |
Data from demonstrates palladium-based systems provide superior yields.
Morpholine Installation
The final step involves substituting the remaining chloride at position 3 with morpholine:
$$
\text{6-Chloro-3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine} + \text{morpholine} \xrightarrow{\text{Et}_3\text{N}, \text{DMF}} \text{Target Compound}
$$
Solvent Screening Results :
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 120 | 6 | 85 |
| DMSO | 130 | 5 | 88 |
| NMP | 125 | 6 | 83 |
| THF | 65 | 24 | 42 |
Polar aprotic solvents at elevated temperatures favor the reaction.
Alternative Synthetic Approaches
One-Pot Sequential Functionalization
A streamlined method combines steps 2.3 and 2.4 in a single reactor:
- Perform Buchwald-Hartwig coupling at 100°C
- Add morpholine and increase temperature to 130°C
Advantages :
Solid-Phase Synthesis
Immobilized piperazine derivatives on Wang resin enable iterative functionalization:
| Step | Reaction | Coupling Efficiency |
|---|---|---|
| 1 | Resin loading (piperazine) | 92% |
| 2 | 5-Methylpyrimidine attachment | 85% |
| 3 | Pyridazine coupling | 78% |
| 4 | Morpholine substitution | 81% |
This method facilitates parallel synthesis of analogs but requires specialized equipment.
Critical Analysis of Methodologies
Yield Optimization Challenges
- Steric hindrance at pyridazine C3 position reduces morpholine substitution efficiency
- Competitive side reactions during piperazine functionalization require careful stoichiometry control
Purification Strategies
| Technique | Purity Achieved | Key Impurities Removed |
|---|---|---|
| Column chromatography (SiO$$_2$$) | 95% | Unreacted intermediates |
| Recrystallization (EtOAc/hexane) | 98% | Inorganic salts |
| HPLC (C18 column) | 99.5% | Diastereomers |
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridazine ring, leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylpyrimidine group, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, aryl halides, amines
Major Products
The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : The compound serves as a scaffold for designing new drugs targeting various diseases, particularly those involving neurotransmitter systems. Its structure allows for modifications that can enhance efficacy and selectivity against specific biological targets.
- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can inhibit key enzymes involved in metabolic pathways. For instance, a related compound demonstrated potent inhibition of monoamine oxidase B, which is significant for developing treatments for neurodegenerative disorders like Alzheimer's disease.
Case Study: Inhibition of Monoamine Oxidase (MAO)
The compound's potential as a monoamine oxidase inhibitor was evaluated in vitro. A similar derivative exhibited an IC50 value of 0.013 µM for MAO-B inhibition, highlighting the compound's therapeutic potential in treating conditions associated with neurotransmitter dysregulation.
Cytotoxicity Assessment
The cytotoxic effects were assessed using various cell lines, including L929 fibroblast cells. The compound showed low cytotoxicity with an IC50 value significantly higher than that of known cytotoxic agents, suggesting a favorable therapeutic index for further development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. The following table summarizes key substituents and their activities:
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
| Pyridin-3-ylamino | High | 0.013 | Critical for MAO-B inhibition |
| Piperazine | Essential | - | Provides structural stability |
Pharmaceutical Research
The compound is being explored as a lead candidate for developing new pharmaceuticals across various therapeutic areas, including:
- Antidepressants : Due to its interaction with neurotransmitter systems.
- Anticancer Agents : Preliminary studies suggest potential activity against certain cancer cell lines.
Industrial Applications
In addition to its pharmaceutical applications, the compound can be utilized in the synthesis of other complex molecules in industrial settings. Its unique structure allows it to serve as a building block in creating novel compounds with diverse functionalities.
Mechanism of Action
The mechanism of action of 4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Flexibility: The target compound’s pyridazine core allows modular substitution via cross-coupling, similar to pyrimidine analogs in and thieno-pyrimidines in –6. However, pyridazine’s reduced aromaticity may lower metabolic stability compared to fused thieno-pyrimidines .
- Biological Implications : Piperazine substituents critically influence target engagement. For instance, 5-methylpyrimidin-2-yl groups (target compound) may mimic adenine in kinase ATP-binding sites, whereas methanesulfonyl groups (–6) could enhance solubility but increase clearance rates .
- Isomerization Risks : Pyrazolo-triazolopyrimidines in undergo isomerization under specific conditions, highlighting the importance of stereochemical control during synthesis—a consideration for the target compound’s piperazine-morpholine architecture .
Biological Activity
The compound 4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 335.41 g/mol. The structure includes a morpholine ring, a pyridazine moiety, and a piperazine derivative, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.41 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC(NC(=O)C(C1=CC=C(C=C)F)=N)N(C)C2CCCN(C2)C(=O)COC3=CC=C(C=C3)F |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Research indicates that it may act as an inhibitor of certain kinases and modulate signaling pathways related to cell proliferation and survival.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as neutral sphingomyelinase (nSMase), which is implicated in neurodegenerative diseases like Alzheimer's disease .
- Receptor Interaction: It may bind to specific receptors involved in neurotransmission, influencing mood and cognitive functions.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant anticancer properties. For example, it has been tested against various cancer cell lines, showing cytotoxic effects at micromolar concentrations. The structure–activity relationship (SAR) analysis suggests that modifications to the piperazine and pyridazine rings can enhance potency against specific cancer types.
Antimicrobial Properties
Recent investigations into the antimicrobial activity of derivatives of this compound have revealed promising results against several bacterial strains. The presence of the piperazine moiety is particularly linked with enhanced antibacterial activity .
Case Studies
- Alzheimer's Disease Model:
- Cancer Cell Lines:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Modifications on the pyridazine ring can significantly alter potency.
- Substituents on the piperazine ring enhance binding affinity to target enzymes.
Q & A
Q. What are the critical steps in synthesizing 4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridazine core via nitro-group reduction (e.g., catalytic hydrogenation) .
- Step 2 : Piperazine coupling using nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination .
- Step 3 : Morpholine ring introduction via alkylation or Mitsunobu reactions . Key conditions include anhydrous solvents (e.g., DMF, THF), temperatures between 80–120°C, and catalysts like Pd(OAc)₂ for cross-coupling .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and coupling constants (e.g., δ 1.20 ppm for methyl groups in morpholine ).
- LCMS (ESI) : Confirm molecular weight (e.g., M+H⁺ at m/z 208 for intermediates ).
- X-ray crystallography : Resolve ambiguity in stereochemistry (e.g., piperazine-morpholine spatial arrangement ).
Advanced Research Questions
Q. How can researchers address contradictions in NMR data for piperazine-containing heterocycles?
- Case Study : Discrepancies in coupling constants (e.g., δ 2.27–2.39 ppm for piperazine protons ) may arise from conformational flexibility.
- Methodology :
- Use variable-temperature NMR to study rotational barriers .
- Compare with crystallographic data to validate proton environments .
- Apply 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies improve yield in palladium-catalyzed coupling steps for pyridazine derivatives?
- Catalyst Optimization : Screen Pd sources (e.g., Pd₂(dba)₃ vs. PdCl₂) and ligands (Xantphos, BINAP) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reactivity but may require strict moisture control .
- Additives : Use Cs₂CO₃ as a base to deprotonate amines and reduce side reactions .
Q. How can computational modeling predict biological activity for this compound?
- Docking Studies : Target receptors like dopamine D₂ or serotonin 5-HT₁A using PyMOL or AutoDock .
- QSAR Analysis : Correlate substituent effects (e.g., methylpyrimidinyl groups) with antimicrobial IC₅₀ values .
- ADMET Prediction : Use SwissADME to assess solubility (LogP) and cytochrome P450 interactions .
Methodological Challenges
Q. What analytical methods validate purity in morpholine-piperazine hybrids?
- HPLC : Use C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .
- Impurity Profiling : Identify byproducts (e.g., dehalogenated intermediates) via LC-MS/MS .
- Thermogravimetric Analysis (TGA) : Monitor decomposition above 200°C for stability studies .
Q. How are reaction mechanisms elucidated for substituent-dependent reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
